methyl 2-{[(4-fluorophenyl)acetyl]amino}-5-propylthiophene-3-carboxylate
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Overview
Description
methyl 2-{[(4-fluorophenyl)acetyl]amino}-5-propylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-fluorophenyl)acetyl]amino}-5-propylthiophene-3-carboxylate typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the 4-fluorophenylacetyl group: This step involves the acylation of the thiophene ring using 4-fluorophenylacetyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
methyl 2-{[(4-fluorophenyl)acetyl]amino}-5-propylthiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amino, thiol, and alkoxy derivatives.
Scientific Research Applications
methyl 2-{[(4-fluorophenyl)acetyl]amino}-5-propylthiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: It can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It can be used as a corrosion inhibitor and in the synthesis of other thiophene derivatives.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-fluorophenyl)acetyl]amino}-5-propylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors involved in inflammation or cancer progression . The exact molecular targets and pathways would depend on the specific application and require further research .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
methyl 2-{[(4-fluorophenyl)acetyl]amino}-5-propylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a thiophene ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H18FNO3S |
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Molecular Weight |
335.4g/mol |
IUPAC Name |
methyl 2-[[2-(4-fluorophenyl)acetyl]amino]-5-propylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H18FNO3S/c1-3-4-13-10-14(17(21)22-2)16(23-13)19-15(20)9-11-5-7-12(18)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,19,20) |
InChI Key |
KTZPHLINXMTLJW-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(S1)NC(=O)CC2=CC=C(C=C2)F)C(=O)OC |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)CC2=CC=C(C=C2)F)C(=O)OC |
Origin of Product |
United States |
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